molecular formula C13H16BrNO3 B14687532 3-Bromo-4-butoxycinnamohydroxamic acid CAS No. 25357-04-4

3-Bromo-4-butoxycinnamohydroxamic acid

Cat. No.: B14687532
CAS No.: 25357-04-4
M. Wt: 314.17 g/mol
InChI Key: FSDNIHUUBAWDFE-FNORWQNLSA-N
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Description

3-Bromo-4-butoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids These compounds are characterized by the presence of a cinnamic acid moiety linked to a hydroxamic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-butoxycinnamohydroxamic acid typically involves the following steps:

    Butoxylation: The addition of a butoxy group can be performed using butyl alcohol in the presence of a strong acid catalyst.

    Hydroxamic Acid Formation: The final step involves the conversion of the carboxylic acid group to a hydroxamic acid group using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-butoxycinnamohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cinnamohydroxamic acids.

Scientific Research Applications

3-Bromo-4-butoxycinnamohydroxamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxycinnamohydroxamic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

25357-04-4

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

(E)-3-(3-bromo-4-butoxyphenyl)-N-hydroxyprop-2-enamide

InChI

InChI=1S/C13H16BrNO3/c1-2-3-8-18-12-6-4-10(9-11(12)14)5-7-13(16)15-17/h4-7,9,17H,2-3,8H2,1H3,(H,15,16)/b7-5+

InChI Key

FSDNIHUUBAWDFE-FNORWQNLSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)Br

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=CC(=O)NO)Br

Origin of Product

United States

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